molecular formula C8H6N2O3 B2423282 3-Cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid CAS No. 98436-89-6

3-Cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Cat. No. B2423282
CAS RN: 98436-89-6
M. Wt: 178.147
InChI Key: VFYCCYIDGPBAMJ-UHFFFAOYSA-N
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Description

“3-Cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid” is a chemical compound that is part of the 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives . These derivatives are known to be useful as drug precursors or perspective ligands .


Synthesis Analysis

The synthesis of this compound involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which reacts with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives . A one-pot synthesis of 3-carbamoyl-2-oxo-1,2-dihydropyridine-4-carboxylic acids has also been developed .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum shows peaks at 3142–3396 cm-1 (NH, NH2), 1711 cm-1 (C=O), and 1642 cm-1 (C=O) . The 1H NMR spectrum (DMSO-d6) shows peaks at various chemical shifts .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can react with alkyl halides regioselectively at the S atom to give sulfides . It can also react with other active methylene nitriles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 196.2, a density of 1.329±0.06 g/cm3 (Predicted), a boiling point of 430.3±45.0 °C (Predicted), a flash point of 192.7°C, a vapor pressure of 7.01E-08mmHg at 25°C, and a refractive index of 1.588 .

Scientific Research Applications

Inhibition of Uridine Phosphorylase-1

This compound is an effective inhibitor of human uridine phosphorylase-1 (hUP1), an enzyme that controls the cellular concentration of uridine . This inhibition can reduce the proliferation of HepG2 cells, a human liver cancer cell line .

Antiproliferative Activity

The compound has shown antiproliferative activity, meaning it can inhibit cell growth. This has been observed in various cancer cell lines, including lung, colon, brain, melanoma, kidney, and breast cancer .

Regulation of Cell Apoptosis

There is experimental evidence that this compound can regulate cell apoptosis, the programmed cell death process . This property can be used in chemotherapy for oncological diseases .

Antibacterial and Antifungal Activity

Some derivatives of this compound have shown valuable bioactivities such as antibacterial and antifungal activities .

Antiviral Activity

In addition to antibacterial and antifungal activities, some derivatives also exhibit antiviral activities .

Cytotoxic Activity

The compound and its derivatives have demonstrated cytotoxic activities, which can be beneficial in the treatment of cancer .

Inhibition of Enzymes

The compound has been used as an inhibitor for various enzymes, including BACE1, acetylcholinesterase, ACC1, sulfide:quinone oxidoreductase, mTORC1 and mTORC2, angiotensin II receptor, Clk1/4, and nicotinamide-N-methyl transferase .

Biochemical Regulation

Uridine, a natural pyrimidine nucleoside involved in cellular processes like RNA synthesis, can be controlled by this compound. It’s considered a promising biochemical regulator as it can reduce the toxicity caused by chemotherapy drugs without damaging their antitumor activity .

Safety and Hazards

The safety information for this compound needs to be handled with caution. It is an organic compound that may be harmful if inhaled, in contact with skin, or if swallowed . During handling and use, correct experimental operations and safety measures should be followed .

Future Directions

The future directions for this compound involve further investigation of its structure-activity relationships . It is of interest as a complexating agent and in pharmaceuticals . Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for this compound .

properties

IUPAC Name

3-cyano-6-methyl-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c1-4-2-5(8(12)13)6(3-9)7(11)10-4/h2H,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYCCYIDGPBAMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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